molecular formula C14H17N3O2 B7705661 2-methyl-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 570361-17-0

2-methyl-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B7705661
CAS No.: 570361-17-0
M. Wt: 259.30 g/mol
InChI Key: GMXSNTOYUNANRA-UHFFFAOYSA-N
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Description

2-methyl-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its wide range of applications in medicinal chemistry. This compound is particularly noted for its potential therapeutic properties, including antimicrobial and antitubercular activities .

Properties

IUPAC Name

2-methyl-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-13(17-7-3-2-6-12(17)16-10)14(18)15-9-11-5-4-8-19-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXSNTOYUNANRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at the 3-carboxamide position. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-methyl-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, it may inhibit enzymes essential for the survival of Mycobacterium tuberculosis. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides: Known for their antitubercular activity.

    6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: Evaluated for anti-tubercular activity

Uniqueness

2-methyl-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide stands out due to its specific structural features, such as the oxolan-2-ylmethyl group, which may confer unique biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .

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